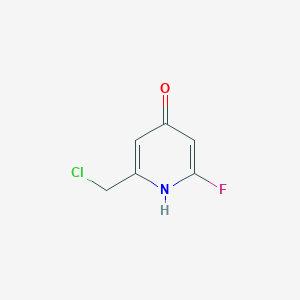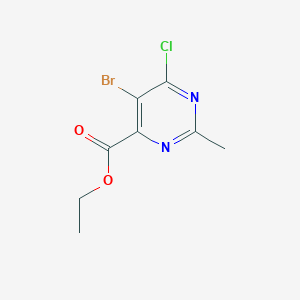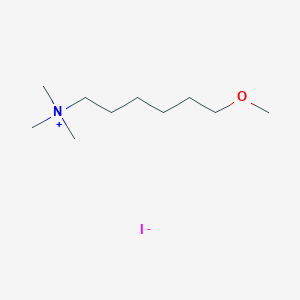
6-(Acetylamino)-4-formylpyridine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Acetylamino)-4-formylpyridine-2-carboxylic acid is an organic compound with the molecular formula C8H8N2O3 It is a derivative of pyridinecarboxylic acid, featuring an acetylamino group at the 6-position, a formyl group at the 4-position, and a carboxylic acid group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Acetylamino)-4-formylpyridine-2-carboxylic acid can be achieved through several methods. One common approach involves the acylation of 6-aminodeoxyvasicinone with acetic anhydride, followed by formylation using formic acid or formylating agents such as formic anhydride . The reaction typically occurs under mild conditions, with the use of solvents like toluene or ethanol to facilitate the process.
Industrial Production Methods
Industrial production of this compound may involve large-scale acylation and formylation reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
6-(Acetylamino)-4-formylpyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride.
Substitution: The acetylamino group can undergo nucleophilic substitution reactions with reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 6-(Acetylamino)-4-carboxypyridine-2-carboxylic acid.
Reduction: 6-(Acetylamino)-4-hydroxymethylpyridine-2-carboxylic acid.
Substitution: Various N-alkylated derivatives of this compound.
Scientific Research Applications
6-(Acetylamino)-4-formylpyridine-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of 6-(Acetylamino)-4-formylpyridine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The acetylamino group can form hydrogen bonds with active site residues, while the formyl group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes and influence various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
6-Amino-4-formylpyridine-2-carboxylic acid: Lacks the acetyl group, making it less hydrophobic.
6-Benzoylamino-4-formylpyridine-2-carboxylic acid: Contains a benzoyl group instead of an acetyl group, increasing its hydrophobicity and potential binding affinity.
Uniqueness
6-(Acetylamino)-4-formylpyridine-2-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both acetylamino and formyl groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C9H8N2O4 |
|---|---|
Molecular Weight |
208.17 g/mol |
IUPAC Name |
6-acetamido-4-formylpyridine-2-carboxylic acid |
InChI |
InChI=1S/C9H8N2O4/c1-5(13)10-8-3-6(4-12)2-7(11-8)9(14)15/h2-4H,1H3,(H,14,15)(H,10,11,13) |
InChI Key |
DDZAIZMGTLKOKU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=CC(=N1)C(=O)O)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



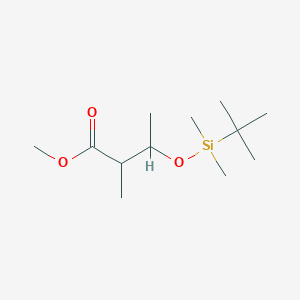

![1-[4-(Chloromethyl)-1,3-oxazol-2-YL]ethanone](/img/structure/B14856894.png)

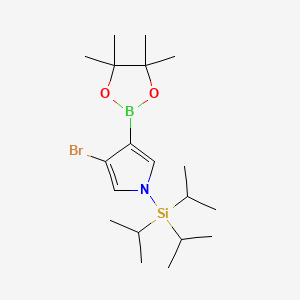

![1-[6-Chloro-4-(chloromethyl)pyridin-2-YL]ethanone](/img/structure/B14856908.png)
